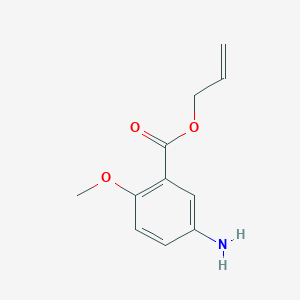

Allyl 5-amino-2-methoxybenzoate

Beschreibung

Allyl 5-amino-2-methoxybenzoate is a synthetic benzoate ester featuring an allyl ester group, a methoxy substituent at the ortho position (C-2), and an amino group at the para position (C-5) on the aromatic ring. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. The allyl group introduces unsaturation, which may enhance interactions with biological targets or facilitate chemical modifications.

Eigenschaften

CAS-Nummer |

153775-10-1 |

|---|---|

Molekularformel |

C11H13NO3 |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

prop-2-enyl 5-amino-2-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-7-8(12)4-5-10(9)14-2/h3-5,7H,1,6,12H2,2H3 |

InChI-Schlüssel |

PGHZKHXFCDZGDY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

Kanonische SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

Synonyme |

Benzoic acid, 5-amino-2-methoxy-, 2-propenyl ester (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Antimicrobial Activity

Allyl-containing derivatives often exhibit enhanced antimicrobial potency compared to alkyl-substituted analogues. For example:

- Eugenol (4-allyl-2-methoxyphenol): Despite sharing a methoxy and allyl group, eugenol demonstrated lower efficacy against bacterial biofilms than thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). However, its allyl group contributed to superior activity against planktonic cells, suggesting that the allyl moiety enhances membrane permeability or disrupts cellular processes in free-floating bacteria .

- Propyl vs. Allyl Derivatives: In a study comparing 2-n-propyl and allyl derivatives of phenolic compounds, the allyl-substituted analogues showed 3–5-fold higher potency against both planktonic cells and biofilms. This highlights the allyl group’s role in improving bioavailability or target binding .

Antimalarial Activity

In 4-(1H)-quinolone derivatives, substituents at position 1 significantly influenced antimalarial activity against Plasmodium falciparum:

| Compound | Substituent at Position 1 | Substituent at Position 2 | IC₅₀ (µM) |

|---|---|---|---|

| 18e | Allyl | Tetradecenyl | 0.31 |

| 18d | Propargyl | Tetradecenyl | 1.24 |

| 18a | Methyl | Undecenyl | 12.4 |

The allyl-substituted compound (18e) exhibited the highest potency, likely due to optimal steric compatibility and electronic interactions with the target enzyme dihydroorotate dehydrogenase (DHODH). In contrast, the propargyl (18d) and methyl (18a) groups reduced activity by 4-fold and 40-fold, respectively .

Chemical Properties and Stability

Electronic and Steric Effects

- However, this may reduce electrophilic reactivity compared to hydroxyl or halogen substituents .

- Allyl Group : X-ray crystallography of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirmed the stability of the allyl chain under reaction conditions, with bond lengths (C=C: 1.314 Å) consistent with typical carbon-carbon double bonds. This stability contrasts with propargyl groups, which may undergo undesired cyclization or oxidation .

Comparative Reactivity of Ester Groups

Allyl esters are more reactive than methyl or propyl esters due to the allyl group’s susceptibility to nucleophilic attack or radical-induced reactions. For instance, allyl toluene-4-sulfonate () is widely used as an alkylating agent, whereas methyl esters (e.g., methyl 4-acetamido-2-methoxybenzoate) are typically more stable under basic conditions .

Structural Analogues and Functional Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.